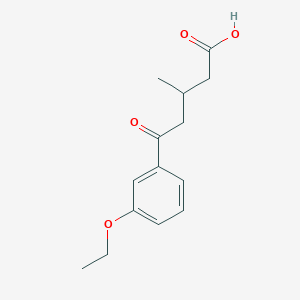

5-(3-Ethoxyphenyl)-3-methyl-5-oxovaleric acid

Vue d'ensemble

Description

5-(3-Ethoxyphenyl)-3-methyl-5-oxovaleric acid is an organic compound characterized by the presence of an ethoxyphenyl group attached to a valeric acid backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Ethoxyphenyl)-3-methyl-5-oxovaleric acid typically involves the reaction of 3-ethoxybenzaldehyde with methyl acetoacetate in the presence of a base, followed by acid hydrolysis. The reaction conditions often include:

Base: Sodium ethoxide or potassium tert-butoxide

Solvent: Ethanol or methanol

Temperature: Reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Analyse Des Réactions Chimiques

Types of Reactions

5-(3-Ethoxyphenyl)-3-methyl-5-oxovaleric acid can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding ketones or carboxylic acids

Reduction: Formation of alcohols or alkanes

Substitution: Introduction of different functional groups

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2)

Major Products

Oxidation: Formation of this compound derivatives

Reduction: Formation of 5-(3-ethoxyphenyl)-3-methylvaleric acid

Substitution: Formation of halogenated derivatives

Applications De Recherche Scientifique

5-(3-Ethoxyphenyl)-3-methyl-5-oxovaleric acid has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules

Biology: Studied for its potential biological activity and interactions with enzymes

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects

Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mécanisme D'action

The mechanism of action of 5-(3-Ethoxyphenyl)-3-methyl-5-oxovaleric acid involves its interaction with specific molecular targets and pathways. The compound may act by:

Inhibiting enzymes: Binding to active sites and preventing substrate conversion

Modulating receptors: Interacting with cellular receptors to alter signal transduction pathways

Affecting gene expression: Influencing transcription factors and gene regulatory networks

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-(3-Methoxyphenyl)-3-methyl-5-oxovaleric acid

- 5-(3-Propoxyphenyl)-3-methyl-5-oxovaleric acid

- 5-(3-Butoxyphenyl)-3-methyl-5-oxovaleric acid

Uniqueness

5-(3-Ethoxyphenyl)-3-methyl-5-oxovaleric acid is unique due to its specific ethoxy group, which imparts distinct chemical and biological properties

Activité Biologique

5-(3-Ethoxyphenyl)-3-methyl-5-oxovaleric acid is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and research findings, supported by relevant data tables and case studies.

- Molecular Formula : C14H18O4

- Molecular Weight : 250.30 g/mol

- Structure : The compound features an ethoxy group attached to a phenyl ring, with a methyl group at the 3-position and a ketone functional group at the 5-position. This structural configuration is hypothesized to influence its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 3-ethoxybenzaldehyde with methyl acetoacetate under basic conditions. Common reagents and conditions include:

| Reagent | Condition |

|---|---|

| Sodium ethoxide | Reflux in ethanol |

| Potassium tert-butoxide | Reflux in methanol |

This method allows for the formation of the target compound with good yields, which can be further optimized for purity in industrial applications.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby preventing substrate conversion.

- Receptor Modulation : It can interact with cellular receptors, influencing signal transduction pathways.

- Gene Expression Regulation : The compound may affect transcription factors and gene regulatory networks, impacting cellular responses.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

Anti-inflammatory Effects

Studies have shown that this compound possesses anti-inflammatory properties. For example, it was evaluated in vitro for its ability to inhibit pro-inflammatory cytokines in human cell lines.

Analgesic Properties

In animal models, the compound demonstrated analgesic effects comparable to standard pain relief medications. This was assessed through behavioral tests measuring pain response.

Case Study: In Vivo Analysis

A study conducted on mice evaluated the compound's efficacy in reducing inflammation induced by carrageenan. The results indicated a significant reduction in paw edema compared to control groups, suggesting its potential as an anti-inflammatory agent.

Toxicity Profile

The toxicity profile of this compound has also been assessed:

| Toxicity Parameter | Result |

|---|---|

| LD50 (mg/kg) | >5000 (low toxicity) |

| Skin Irritation | Non-irritant |

| Eye Irritation | Slight irritant |

These findings indicate a favorable safety profile, making it a candidate for further therapeutic development.

Comparative Analysis with Analog Compounds

To understand the unique biological properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 5-(4-Ethoxyphenyl)-3-methyl-5-oxovaleric acid | C14H18O4 | Moderate anti-inflammatory effects |

| 5-(4-Methoxyphenyl)-3-methyl-5-oxovaleric acid | C14H18O4 | Lower analgesic properties |

This table illustrates how variations in substituents can impact biological activity, highlighting the significance of the ethoxy group at the meta position.

Propriétés

IUPAC Name |

5-(3-ethoxyphenyl)-3-methyl-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-3-18-12-6-4-5-11(9-12)13(15)7-10(2)8-14(16)17/h4-6,9-10H,3,7-8H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKOLYPSUJWBSRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C(=O)CC(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101256425 | |

| Record name | 3-Ethoxy-β-methyl-δ-oxobenzenepentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101256425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951892-92-5 | |

| Record name | 3-Ethoxy-β-methyl-δ-oxobenzenepentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951892-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethoxy-β-methyl-δ-oxobenzenepentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101256425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.